N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a tetrahydro-2H-pyran-2-ylmethyl group at the N5 position .
Preparation Methods
The synthesis of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5-diamine and tetrahydro-2H-pyran-2-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine can be compared with other similar compounds, such as:
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,4-diamine: Differing by the position of the amino group on the pyridine ring.
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-3,5-diamine: Differing by the position of the amino groups on the pyridine ring.
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,6-diamine: Differing by the position of the amino group on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-N-methyl-5-N-(oxan-2-ylmethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C12H19N3O/c1-15(9-11-4-2-3-7-16-11)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7,9H2,1H3,(H2,13,14) |
InChI Key |
YDTROSYUEGPOPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCO1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.